1-[(3-Chlorophenyl)methyl]-3-methylurea
Overview
Description
1-[(3-Chlorophenyl)methyl]-3-methylurea is an organic compound with the molecular formula C9H11ClN2O It is a derivative of urea, where the hydrogen atoms are substituted with a 3-chlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-Chlorophenyl)methyl]-3-methylurea can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with methylamine to form 3-chlorobenzylmethylamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)methyl]urea: Similar structure but lacks the methyl group on the urea nitrogen.
3-Chlorophenylurea: Lacks the benzyl group, only has the chlorophenyl group attached to the urea.
N-Methyl-N-(3-chlorophenyl)urea: Similar but with different substitution patterns on the urea nitrogen.
Uniqueness
1-[(3-Chlorophenyl)methyl]-3-methylurea is unique due to the presence of both the 3-chlorophenylmethyl and methyl groups, which confer specific chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRJYAJWXWNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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